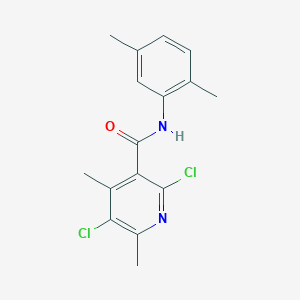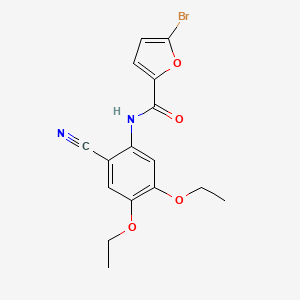
3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of a tetrazine ring substituted with two 4-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with hydrazine hydrate, followed by oxidation to form the desired tetrazine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different tetrazine derivatives with altered properties.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized tetrazine derivatives .
Scientific Research Applications
3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-chlorophenyl)-1,2,4,5-tetrazine involves its interaction with various molecular targets. The compound can bind to proteins and DNA, potentially disrupting cellular processes and leading to its bioactive effects. The exact pathways and molecular targets are still under investigation, but its ability to emit light upon exposure to visible light makes it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its use as a high-performance pigment in automotive and industrial paints.
3,6-Bis(4-chlorophenyl)-2,5-dipropyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Exhibits different polymorphic forms with varying colors and properties.
Uniqueness
Its ability to undergo various chemical reactions and its bioactive properties make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
37932-45-9 |
|---|---|
Molecular Formula |
C14H8Cl2N4 |
Molecular Weight |
303.1 g/mol |
IUPAC Name |
3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H8Cl2N4/c15-11-5-1-9(2-6-11)13-17-19-14(20-18-13)10-3-7-12(16)8-4-10/h1-8H |
InChI Key |
OCLIQMAKECCZNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(6-methylpyridin-2-yl)methyl]ethanamine](/img/structure/B11502186.png)
![4-[1-(3,4-Diethoxy-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11502193.png)
![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-](/img/structure/B11502202.png)
![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11502203.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11502209.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11502210.png)

![[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-](/img/structure/B11502230.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-3-fluorobenzamide](/img/structure/B11502242.png)
![N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11502252.png)

![4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11502269.png)
![7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11502281.png)
